Cas no 502900-48-3 (2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide)
![2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/502900-48-3x500.png)
2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide 化学的及び物理的性質
名前と識別子
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- Z44327305
- (Z)-2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- 2-cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- EN300-26579592
- 502900-48-3
- 2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide
-
- インチ: 1S/C21H19N3O3/c1-26-19-8-7-16(12-20(19)27-2)9-10-24-21(25)18(14-23)11-15-3-5-17(13-22)6-4-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,25)
- InChIKey: RLWPDCBKOHAVFK-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=C(OC)C(OC)=C1)(=O)C(C#N)=CC1=CC=C(C#N)C=C1
計算された属性
- 精确分子量: 361.14264148g/mol
- 同位素质量: 361.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 619
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 95.1Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 634.3±55.0 °C(Predicted)
- 酸度系数(pKa): 11.93±0.46(Predicted)
2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579592-0.05g |
2-cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
502900-48-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamideに関する追加情報
Comprehensive Analysis of 2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide (CAS No. 502900-48-3)
In the realm of organic chemistry and pharmaceutical research, 2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide (CAS No. 502900-48-3) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its cyano and dimethoxyphenyl functional groups, is often explored for its role in drug discovery and material science. Researchers are particularly interested in its molecular interactions and bioactivity, which make it a candidate for further investigation in therapeutic development.
The synthetic pathway of 2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide involves multi-step organic reactions, including condensation and amidation processes. Its chemical stability and solubility in various solvents are critical factors for its application in laboratory settings. Recent studies have highlighted its potential as a kinase inhibitor, aligning with the growing interest in targeted cancer therapies and precision medicine. This aligns with the current trend of exploring small-molecule inhibitors for treating complex diseases.
From an industrial perspective, CAS No. 502900-48-3 is often discussed in the context of high-value intermediates and custom synthesis. Companies specializing in fine chemicals and contract research frequently seek this compound for its versatility in medicinal chemistry projects. Its structure-activity relationship (SAR) is a hot topic among chemists, as subtle modifications to its framework could yield derivatives with enhanced pharmacological properties.
Environmental and safety considerations are also paramount when handling 2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide. While it is not classified as a hazardous material, proper laboratory practices and waste disposal protocols must be followed. This resonates with the increasing demand for green chemistry and sustainable synthesis methods, which are widely searched topics in scientific communities.
In summary, 2-Cyano-3-(4-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-propenamide (CAS No. 502900-48-3) represents a fascinating subject for both academic and industrial research. Its potential in drug development, coupled with its structural complexity, ensures its relevance in modern chemistry. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in discussions about innovative therapeutics and chemical innovation.
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